1-(2-isocyanatoethyl)-3,5-dimethoxybenzene
CAS No.: 480439-01-8
Cat. No.: VC2022657
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 480439-01-8 |
|---|---|
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | 1-(2-isocyanatoethyl)-3,5-dimethoxybenzene |
| Standard InChI | InChI=1S/C11H13NO3/c1-14-10-5-9(3-4-12-8-13)6-11(7-10)15-2/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | UMPWFSIFZCTJRE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)CCN=C=O)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)CCN=C=O)OC |
Introduction
1-(2-Isocyanatoethyl)-3,5-dimethoxybenzene is a chemical compound belonging to the class of isocyanates, known for their high reactivity and versatility in various chemical applications. This compound features a unique structure with a benzene ring substituted by methoxy groups and an isocyanatoethyl side chain. Its molecular formula is C11H13NO3, and it has a molecular weight of approximately 207.23 g/mol .
Synthesis Methods
The synthesis of 1-(2-isocyanatoethyl)-3,5-dimethoxybenzene typically involves isocyanation processes starting from methoxybenzene derivatives and isocyanate reagents. The specific synthesis route can vary depending on the availability of starting materials and desired reaction conditions.
Chemical Reactions and Applications
1-(2-Isocyanatoethyl)-3,5-dimethoxybenzene participates in nucleophilic addition reactions typical for isocyanates. These reactions are crucial in forming polymers, coatings, and other materials. The compound's reactivity makes it useful in various industrial applications, including the production of polyurethane foams and coatings.
Reaction Mechanism
The reaction mechanism generally involves the isocyanate group reacting with nucleophiles such as alcohols or amines to form urethane or urea linkages, respectively. This process is fundamental in the production of polyurethane materials.
Research Findings and Applications
Research on 1-(2-isocyanatoethyl)-3,5-dimethoxybenzene focuses on its potential applications in materials science and organic chemistry. Its unique structure allows for the creation of novel polymers and coatings with specific properties. Additionally, kinetic studies and computational modeling can provide insights into the activation energies and transition states involved in its reactions.
Applications Table
| Application Area | Description |
|---|---|
| Materials Science | Production of polyurethane foams and coatings |
| Organic Chemistry | Synthesis of novel polymers and compounds |
| Industrial Processes | Use in various chemical reactions for material modification |
Safety and Handling
Given its classification as an isocyanate, 1-(2-isocyanatoethyl)-3,5-dimethoxybenzene requires careful handling due to its potential toxicity and reactivity. It should be stored in an inert atmosphere and handled with appropriate protective equipment.
Safety Information
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Storage Conditions: Inert atmosphere, 2-8°C.
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Hazards: Highly reactive; requires proper ventilation and protective gear.
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